molecular formula C7H7BF2O3 B1427426 2,4-Difluoro-5-methoxyphenylboronic acid CAS No. 1395417-65-8

2,4-Difluoro-5-methoxyphenylboronic acid

Cat. No.: B1427426
CAS No.: 1395417-65-8
M. Wt: 187.94 g/mol
InChI Key: LPDXDGZARPKGCF-UHFFFAOYSA-N
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Description

2,4-Difluoro-5-methoxyphenylboronic acid is an organoboron compound with the molecular formula C7H7BF2O3 It is a derivative of phenylboronic acid, where the phenyl ring is substituted with two fluorine atoms at the 2 and 4 positions and a methoxy group at the 5 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-5-methoxyphenylboronic acid typically involves the following steps:

    Halogenation: The starting material, 5-methoxyphenol, is subjected to halogenation to introduce fluorine atoms at the 2 and 4 positions. This can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Borylation: The halogenated intermediate is then subjected to borylation using a palladium-catalyzed Suzuki-Miyaura coupling reaction. This involves the reaction of the halogenated intermediate with a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-5-methoxyphenylboronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is a widely used reaction for forming carbon-carbon bonds. The compound reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or styrene derivatives.

    Oxidation: The boronic acid group can be oxidized to form phenols or quinones using oxidizing agents such as hydrogen peroxide or sodium periodate.

    Protodeboronation: The boronic acid group can be removed through protodeboronation, yielding the corresponding aromatic compound.

Common Reagents and Conditions

    Palladium Catalysts: Palladium acetate or palladium chloride are commonly used catalysts for Suzuki-Miyaura coupling.

    Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate are typical bases used in these reactions.

    Oxidizing Agents: Hydrogen peroxide, sodium periodate, or potassium permanganate are used for oxidation reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols and Quinones: Formed through oxidation reactions.

    Aromatic Compounds: Formed through protodeboronation.

Scientific Research Applications

2,4-Difluoro-5-methoxyphenylboronic acid has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors and receptor modulators.

    Material Science: It is used in the synthesis of functional materials, such as polymers and liquid crystals, due to its unique electronic properties.

    Chemical Biology: The compound is used in the study of biological systems, including the development of probes and sensors for detecting biomolecules.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-5-methoxyphenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition. The compound can interact with molecular targets, including enzymes and receptors, through boron-oxygen interactions, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylboronic Acid: Similar structure but lacks the fluorine substituents.

    2,4-Difluorophenylboronic Acid: Similar structure but lacks the methoxy group.

    5-Methoxy-2-fluorophenylboronic Acid: Similar structure but has only one fluorine substituent.

Uniqueness

2,4-Difluoro-5-methoxyphenylboronic acid is unique due to the presence of both fluorine and methoxy substituents on the phenyl ring. This combination imparts distinct electronic and steric properties, enhancing its reactivity and specificity in chemical reactions. The fluorine atoms increase the compound’s lipophilicity and metabolic stability, while the methoxy group influences its electronic distribution and hydrogen bonding capacity.

Properties

IUPAC Name

(2,4-difluoro-5-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF2O3/c1-13-7-2-4(8(11)12)5(9)3-6(7)10/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPDXDGZARPKGCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1F)F)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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